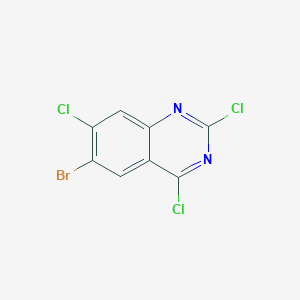

![molecular formula C15H13N5O2 B2679171 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide CAS No. 440332-00-3](/img/structure/B2679171.png)

2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

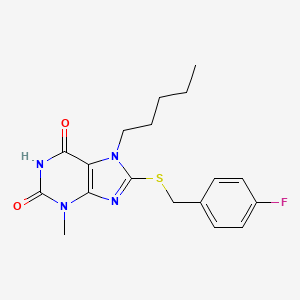

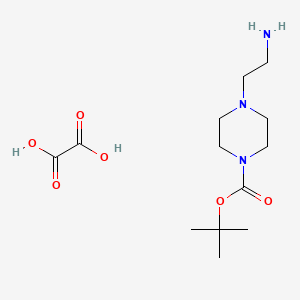

“2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide” is a chemical compound with the molecular formula C15H13N5O2 . It is related to the compound “O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate”, which is used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives with various lengths of linkers .

Synthesis Analysis

The synthesis of related compounds involves photocatalytic reactions compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones . The procedure tolerates a wide range of functional groups for N-substitution of the 1,2,3-benzotriazin-4(3H)-ones . The utility of this procedure is highlighted by a gram-scale synthesis and postsynthetic amidation .Aplicaciones Científicas De Investigación

Anticancer Activity

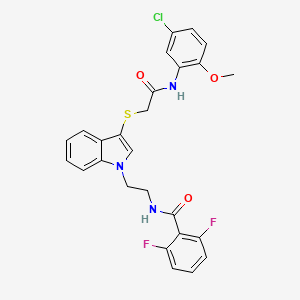

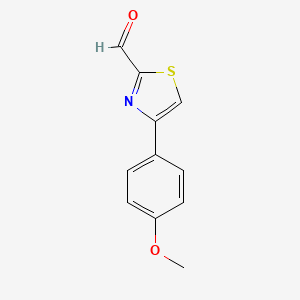

Benzothiazole (BT) derivatives, including Oprea1_568655, have shown promise in cancer research. BT is a privileged heterocyclic structure with significant pharmacological applications. Researchers have functionalized the BT scaffold to modulate a broad range of anticancer activities. Specifically, (E)-2-benzothiazole hydrazones and related compounds have demonstrated antiproliferative effects. The α,β-unsaturated ketone moiety in Oprea1_568655 contributes to its potential as an anticancer agent .

Herbicide Development

By utilizing a structural diversity-oriented inactive group strategy, 3-(2-pyridyl)-benzothiazol-2-one (a close relative of Oprea1_568655) has been identified as a promising lead scaffold for herbicides. This approach starts from benzothiazole, which is commonly found in herbicides. The exploration of herbicidal activity and the modification of this scaffold hold significant potential for sustainable agriculture .

α-Glucosidase Inhibition

In recent research, novel 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized and investigated for their α-glucosidase inhibition activity. Although this work focused on benzotriazin-4(3H)-one derivatives, the structural similarities between benzothiazoles and benzotriazinones suggest that Oprea1_568655 may also exhibit relevant bioactivity .

Drug Development and Precision Therapy

Given the global prevalence of cancer, compounds like Oprea1_568655 are of great interest for drug development. Precision therapy aims to tailor treatments based on individual patient characteristics, and novel agents with selective activity are crucial in this context .

Bioactive Hybrid Molecules

The α,β-unsaturated ketones present in Oprea1_568655 are subject to scientific interest and are found in many bioactive heterocycle hybrids. Researchers explore these hybrids for potential therapeutic applications .

Propiedades

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-14(17-9-11-4-3-7-16-8-11)10-20-15(22)12-5-1-2-6-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWUBOCABQSCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)

![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)